
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid is a compound that features a chlorinated phenyl ring with hydroxyl and formamido groups attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with formamide under controlled conditions. The process begins with the preparation of 3-chloro-4-hydroxyphenylacetic acid, which can be synthesized by reacting O-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as an auxin influx inhibitor, affecting plant growth and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. As an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, thereby influencing plant growth and development . The compound may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.
類似化合物との比較
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Shares a similar structure but lacks the formamido group.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the formamido group.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol group instead of the acetic acid backbone.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H8ClNO4 |
|---|---|
分子量 |
229.62 g/mol |
IUPAC名 |
2-(3-chloro-4-hydroxyphenyl)-2-formamidoacetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)13)8(9(14)15)11-4-12/h1-4,8,13H,(H,11,12)(H,14,15) |
InChIキー |
WZVUGTMEQDTNTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)NC=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


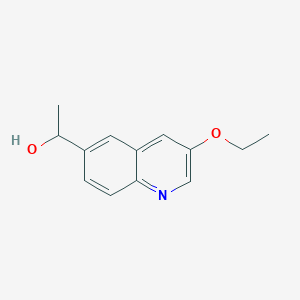
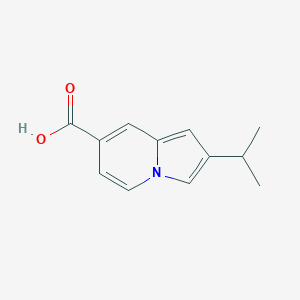
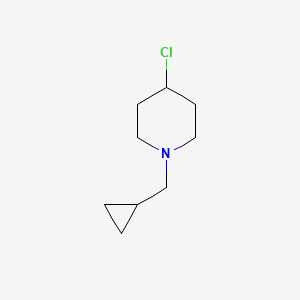
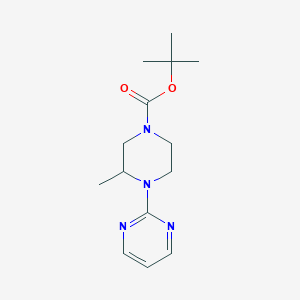
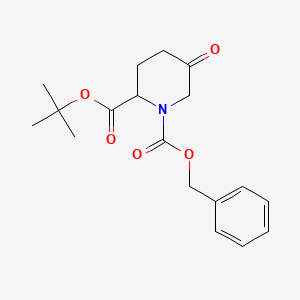
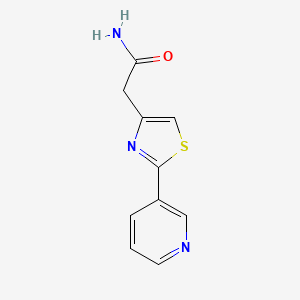

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)


![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)
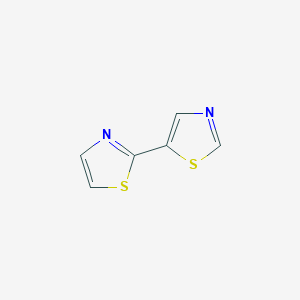
![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
